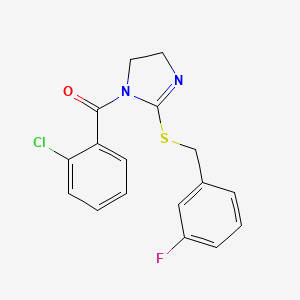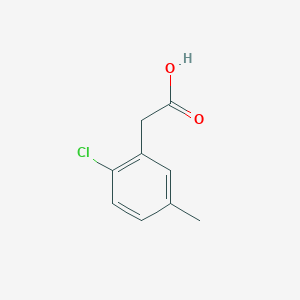
(2-Chloro-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(2-Chloro-5-methylphenyl)acetic acid” is C9H9ClO2 . The SMILES string representation is Cc1ccc (Cl)c (CC (O)=O)c1 . The InChI code is 1S/C9H9ClO2/c1-6-2-3-8 (10)7 (4-6)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“(2-Chloro-5-methylphenyl)acetic acid” has a molecular weight of 184.62 . It has a melting point range of 116-120 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A key area of research for (2-Chloro-5-methylphenyl)acetic acid involves its use in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was explored for its anticancer properties in vitro. The study focused on an improved drug preparation method that is simpler, more economical, and convenient, yielding a significant overall production efficiency. This advancement suggests potential for developing new anticancer agents (Liu Ying-xiang, 2007).
Pharmacological Profile
Research into the pharmacological profile of new derivatives, such as the study of a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrates the broader application potential of compounds related to (2-Chloro-5-methylphenyl)acetic acid. This compound exhibited a range of pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting the therapeutic versatility of related compounds (S. Laufer et al., 1994).
Analytical and Environmental Applications
Another significant application area is in analytical and environmental chemistry, where derivatives of (2-Chloro-5-methylphenyl)acetic acid, such as 4-chloro-2-methylphenoxy acetic acid (MCPA), are analyzed for their presence in complex matrices. The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography represents an efficient technique for the sensitive and selective trace determination of MCPA in biological and environmental samples. This approach showcases the compound's relevance in environmental monitoring and safety assessments (F. Omidi et al., 2014).
Interaction with Metal Ions
Further investigations into the interaction of anti-inflammatory drugs related to (2-Chloro-5-methylphenyl)acetic acid with metal ions like Zn(II), Cd(II), and Pt(II) have been conducted. These studies aim to understand the complex formation between such compounds and metal ions, which has implications for both medicinal chemistry and the development of new therapeutic agents. This research contributes to a deeper understanding of the molecular interactions and potential bioactivity of metal-drug complexes (C. Dendrinou-Samara et al., 1998).
Material Science and Polymer Synthesis
In material science, (2-Chloro-5-methylphenyl)acetic acid derivatives have been utilized in the synthesis of novel optically active polyamides, demonstrating the compound's versatility beyond pharmacological applications. These polyamides, synthesized via microwave-assisted techniques, exhibit good yields and moderate inherent viscosities, along with promising solubility profiles. Such research underscores the potential of (2-Chloro-5-methylphenyl)acetic acid derivatives in the development of new materials with specific optical properties (S. Mallakpour & M. Taghavi, 2008).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (2-Chloro-5-methylphenyl)acetic acid.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that (2-Chloro-5-methylphenyl)acetic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Chloro-5-methylphenyl)acetic acid may also influence a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that (2-Chloro-5-methylphenyl)acetic acid may have similar effects.
Action Environment
For example, the rate of reaction of halogens can be influenced by differences in electronegativity .
Safety and Hazards
As with any chemical, proper safety precautions should be taken when handling “(2-Chloro-5-methylphenyl)acetic acid”. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and the area should be well-ventilated .
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLYJSVLGHEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


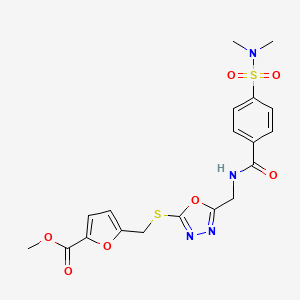

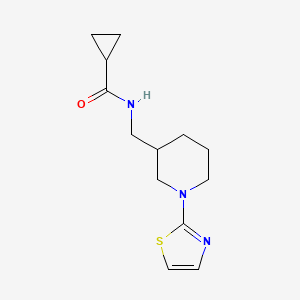
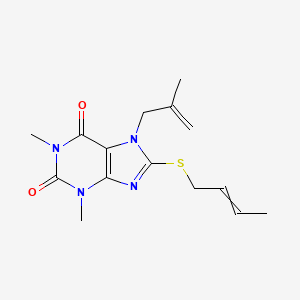
![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)
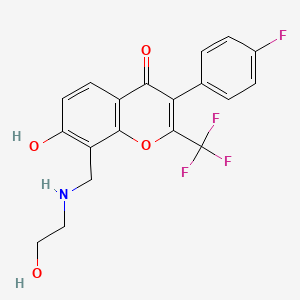
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

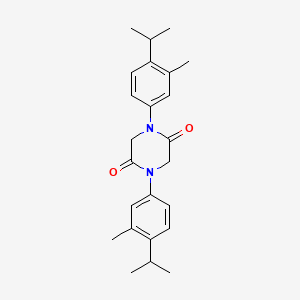
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)
